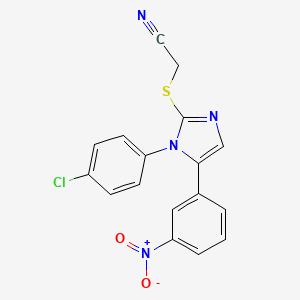

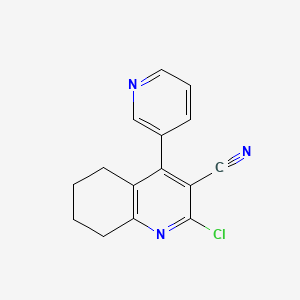

2-氯-4-(吡啶-3-基)-5,6,7,8-四氢喹啉-3-腈

描述

- Safety Information : It is classified as a warning substance (Hazard Statements: H302-H315-H319-H335) and should be handled with care .

Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents. Specifically, 2,4-dichloro-6-phenylpyrimidine (3) and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine (7) were prepared using these reagents. Nucleophilic attack on pyrimidines 1, 3, and 9 using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products. Reaction of compound 7 with N,N-dimethylethylenediamine exclusively afforded compound 8 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile consists of a quinoline ring system with a pyridine substituent at the 3-position. The chlorine atom at the 2-position and the cyano group at the 3-position contribute to its chemical properties. The detailed 3D structure can be visualized using molecular modeling tools .

Chemical Reactions Analysis

The compound’s reactivity is influenced by the presence of the chloro and pyridine groups. It can participate in nucleophilic aromatic substitution (SNAr) reactions, especially starting from readily available halopyrimidines. The introduction of hydrophobic side chains using organolithium reagents enhances its binding affinity with serotonin (5-HT) receptor sites. The mechanism of herbicidal action may involve inhibition of obtusifoliol 14α-methyl demethylase P450 .

Physical And Chemical Properties Analysis

科学研究应用

合成与衍生物开发

2-氯-4-(吡啶-3-基)-5,6,7,8-四氢喹啉-3-腈及其衍生物一直是新型化合物合成中的重点。例如,已经开发出有效的合成方法来创建具有不同取代基的各种衍生物,显示出对测试过的微生物的显着作用,突出了它们在抗菌应用中的潜力 (Goswami 等,2022)。

抗炎应用

在医学研究领域,特别是在抗炎治疗中,2-氨基-5,6,7,8-四氢喹啉-3-腈类化合物显示出前景。它们已被评估其体内抗炎活性,显示出显着效果和轻微的溃疡性影响,使其成为未来药物开发的有趣候选者 (Abd El-Salam 等,2009)。

抗菌筛选

该化合物的衍生物已被筛选其抗菌性能。研究表明,它们表现出抗菌活性,这表明在开发新的抗菌剂方面具有潜在应用 (Goswami 等,2022)。

晶体结构分析

在结构化学中,这些化合物已进行 X 射线衍射分析以了解它们的分子和晶体结构。这种分析在制药行业中对于药物设计和了解药物的相互作用机制至关重要 (Dyachenko 等,2015)。

抗真菌和抗癌特性

最近的研究探索了新型 2-氨基-5-氧代-4-苯基-5,6,7,8-四氢喹啉-3-腈衍生物的抗真菌特性,显示出有希望的结果,可能导致开发新的抗真菌治疗方法 (Gholap 等,2007)。此外,一些衍生物已被评估其对不同癌细胞系的体外细胞毒性,表明在癌症治疗中具有潜在应用 (Mansour 等,2013)。

作用机制

The compound’s proposed mechanism of action centers around its interaction with the serotonin (5-HT) receptor sites. The hydrophobic side chains, such as the 4-(trifluoromethyl)pyridin-3-yl group and the naphthalen-1-yl group, enhance its binding affinity. Inhibition of obtusifoliol 14α-methyl demethylase P450 is likely involved in its herbicidal activity .

安全和危害

属性

IUPAC Name |

2-chloro-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-15-12(8-17)14(10-4-3-7-18-9-10)11-5-1-2-6-13(11)19-15/h3-4,7,9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRPSSHLWQDHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3404452.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404460.png)

![6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3404462.png)

![Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404465.png)

![1-(4-Benzylpiperazin-1-YL)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-OL dihydrochloride](/img/structure/B3404478.png)

![Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404481.png)

![Ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404487.png)

![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3404494.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3404499.png)

![2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-benzylacetamide](/img/structure/B3404510.png)

![4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B3404518.png)

![N-(4-bromophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B3404526.png)